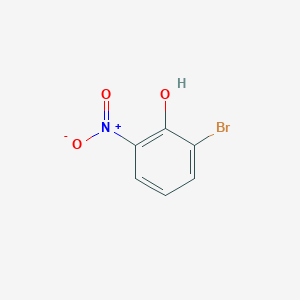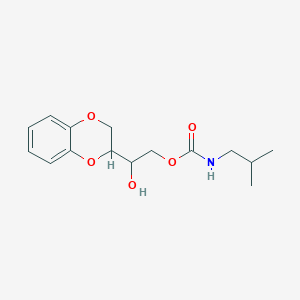
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate, also known as IBDU, is a nitrogen-containing organic compound. It is an effective slow-release nitrogen fertilizer that has been widely used in agriculture due to its unique properties.
Mécanisme D'action
The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is due to the hydrolysis of the carbamate group in the presence of soil moisture. The hydrolysis releases isobutylamine and carbon dioxide, which slowly converts 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate to ammonium and nitrate ions. The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield.
Effets Biochimiques Et Physiologiques
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has been shown to have positive effects on plant growth and yield. It enhances the uptake of nitrogen by the plants, which improves the quality and quantity of the crops. It also improves the soil structure and fertility, which enhances the growth of beneficial microorganisms in the soil.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has several advantages for lab experiments. It is easy to handle and store, and it releases nitrogen slowly, which ensures a continuous supply of nitrogen to the plants. However, 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has some limitations, such as the need for soil moisture for hydrolysis to occur and the slow release rate, which may not be suitable for crops that require a rapid supply of nitrogen.
Orientations Futures
There are several future directions for the research and development of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate. One direction is to improve the slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate to enhance its efficiency and reduce the risk of leaching and volatilization. Another direction is to develop new formulations of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate that can release other essential nutrients, such as phosphorus and potassium. Additionally, the use of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate in combination with other fertilizers and soil amendments can be explored to enhance its effectiveness in different soil types and crop species.
Conclusion:
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is a nitrogen-containing organic compound that has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. The slow-release mechanism of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate ensures a continuous supply of nitrogen to the plants, which enhances plant growth and yield. There are several future directions for the research and development of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate, which can enhance its efficiency and effectiveness in different soil types and crop species.
Méthodes De Synthèse
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is synthesized by reacting isobutyl carbamate with 1,2-ethanediol and 1,4-benzodioxane in the presence of a catalyst. The reaction is carried out under mild conditions, and the yield of 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate is high.
Applications De Recherche Scientifique
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate has been widely used as a slow-release nitrogen fertilizer in agriculture. It has several advantages over other nitrogen fertilizers, such as urea and ammonium nitrate. 1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate releases nitrogen slowly over a period of several weeks, which reduces the risk of leaching and volatilization. It also reduces the frequency of fertilizer application, which saves labor and reduces the cost of fertilizer.
Propriétés
Numéro CAS |
13887-57-5 |
|---|---|
Nom du produit |
1,2-Ethanediol, 1-(1,4-benzodioxan-2-yl)-, isobutylcarbamate |
Formule moléculaire |
C15H21NO5 |
Poids moléculaire |
295.33 g/mol |
Nom IUPAC |
[2-(2,3-dihydro-1,4-benzodioxin-3-yl)-2-hydroxyethyl] N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C15H21NO5/c1-10(2)7-16-15(18)20-8-11(17)14-9-19-12-5-3-4-6-13(12)21-14/h3-6,10-11,14,17H,7-9H2,1-2H3,(H,16,18) |
Clé InChI |
LMWSHNLEYBZEOC-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
SMILES canonique |
CC(C)CNC(=O)OCC(C1COC2=CC=CC=C2O1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





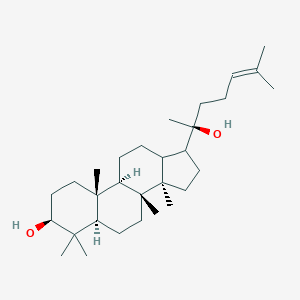




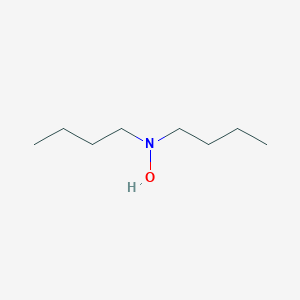
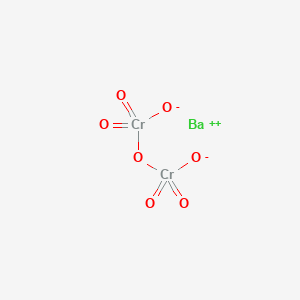
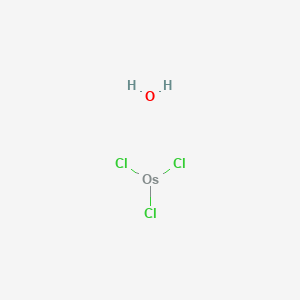
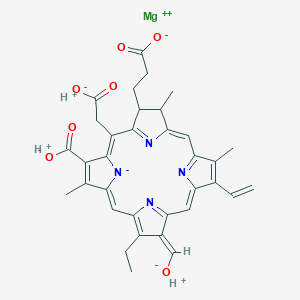
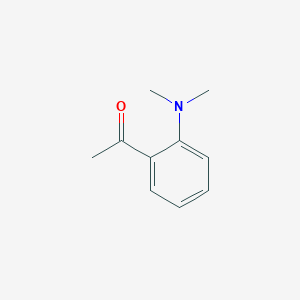
![[(1S,2R,5S,7R,9S,11S,12S,16S)-15-Acetyl-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-14-en-5-yl] acetate](/img/structure/B84728.png)
